Cas no 1657033-41-4 (3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
- 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride
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- MDL: MFCD23097888
- インチ: 1S/C9H13N3.ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H
- InChIKey: UPPQKQOYKUKEII-UHFFFAOYSA-N
- SMILES: Cl.N1=C(C2CNCCC=2N1)C1CC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- トポロジー分子極性表面積: 40.7
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB473108-250mg |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |
1657033-41-4 | 250mg |
€168.30 | 2025-02-17 | ||
TRC | B428918-50mg |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB473108-250 mg |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 250mg |
€159.10 | 2023-04-21 | ||
abcr | AB473108-1 g |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 1g |
€217.60 | 2023-04-21 | ||
eNovation Chemicals LLC | Y1237600-1g |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 95% | 1g |
$185 | 2024-06-06 | |
A2B Chem LLC | AI90666-5g |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 95% | 5g |
$441.00 | 2024-04-20 | |
abcr | AB473108-1g |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |
1657033-41-4 | 1g |
€230.10 | 2025-02-17 | ||
abcr | AB473108-5g |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |
1657033-41-4 | 5g |
€749.60 | 2025-02-17 | ||
1PlusChem | 1P00J3UY-5g |
3-Cyclopropyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 95% | 5g |
$441.00 | 2025-03-01 | |
Ambeed | A532392-5g |
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
1657033-41-4 | 97% | 5g |
$393.0 | 2024-08-03 |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochlorideに関する追加情報
3-Cyclopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1657033-41-4, known as 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic structures with unique electronic properties and potential bioactivity. The cyclopropyl substituent attached to the pyrazolopyridine core adds further complexity and functional diversity to the molecule.
Recent studies have highlighted the importance of pyrazolopyridines in drug discovery due to their ability to modulate various biological targets. For instance, researchers have explored the potential of this compound as a neurotransmitter reuptake inhibitor, which could be beneficial in treating conditions such as depression and anxiety. The tetrahydro nature of the pyrazolopyridine ring suggests a degree of saturation that may influence its pharmacokinetic properties, such as absorption and metabolism.
The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves a multi-step process that typically begins with the preparation of the pyrazolopyridine skeleton. This is followed by the introduction of the cyclopropyl group through various coupling reactions. The hydrochloride salt form is often preferred for its stability and solubility characteristics, making it more suitable for pharmaceutical applications.
One of the most intriguing aspects of this compound is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that can replace parts of a molecule without significantly altering its biological activity. The presence of the cyclopropyl group in this compound provides a rigid structure that can mimic other functional groups while potentially offering improved pharmacokinetic profiles.
Moreover, computational studies have revealed that 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibits favorable interactions with key biological targets such as G-protein coupled receptors (GPCRs) and ion channels. These findings underscore its potential as a lead compound in drug development programs targeting neurological disorders or inflammatory conditions.
In terms of chemical stability, this compound demonstrates remarkable resilience under various experimental conditions. Its ability to withstand harsh reaction conditions while maintaining its structural integrity makes it an attractive candidate for further exploration in synthetic chemistry.
The integration of cyclopropyl groups into heterocyclic frameworks has been a growing trend in organic synthesis due to their unique electronic and steric properties. In this compound, the cyclopropyl group not only enhances structural rigidity but also contributes to its distinct electronic characteristics. This makes it an ideal candidate for studying non-covalent interactions in chemical biology.
Recent advancements in analytical techniques have enabled researchers to delve deeper into the molecular properties of this compound. For example, high-resolution mass spectrometry has provided precise insights into its molecular weight and elemental composition. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating its stereochemical configuration and dynamic behavior.
The potential applications of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride extend beyond pharmacology into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics or optoelectronic devices. Researchers are currently exploring its suitability as a component in light-emitting diodes (LEDs) or solar cells.
In conclusion, 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,c]pyridine hydrochloride represents a compelling example of how structural diversity can lead to novel chemical entities with wide-ranging applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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